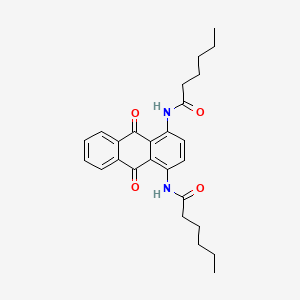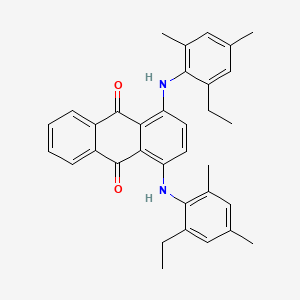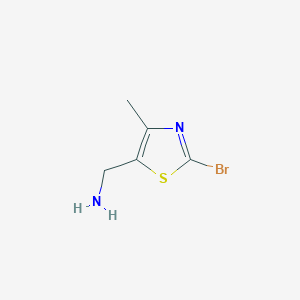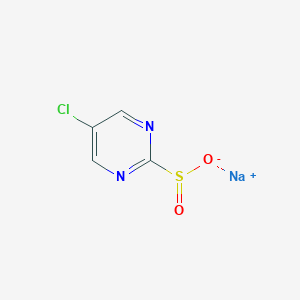
5,5'-Bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bioxazole is a heterocyclic compound consisting of two oxazole rings connected by a single bond. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The unique structure of 5,5’-Bioxazole makes it an important compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bioxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of L-serine methyl ester with L-tert-leucine, followed by cyclodehydration under Wipf conditions to form oxazole. Subsequent steps include saponification, amidation, and another cyclodehydration to yield 5,5’-Bioxazole .
Industrial Production Methods: Industrial production of 5,5’-Bioxazole often involves large-scale synthesis using similar methods as described above. The process may include regioselective lithiation at the C-5’ position, followed by reaction with suitable electrophiles. This method allows for the functionalization of the oxazole rings, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bioxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to form corresponding alcohols.
Substitution: Regioselective lithiation at the C-5’ position, followed by substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organolithium reagents, organozinc species, and palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions include functionalized oxazoles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5,5’-Bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Incorporated into biologically active molecules, including potential anticancer agents.
Medicine: Studied for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Bioxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites or altering protein function .
Comparación Con Compuestos Similares
2,4’-Bioxazole: Another oxazole derivative with different substitution patterns.
Bis(oxazoline) Ligands: Contain two oxazoline rings and are used in asymmetric catalysis.
2,5-Dimethyloxazole: A related compound with different electronic properties.
Uniqueness: 5,5’-Bioxazole is unique due to its specific structure, which allows for regioselective functionalization and diverse chemical reactivity. Its applications in various fields, including materials science and medicinal chemistry, highlight its versatility and importance .
Propiedades
Fórmula molecular |
C6H4N2O2 |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
5-(1,3-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
Clave InChI |
AKGUGSYBAWBNKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)C2=CN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)


![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)




